Fluorescence Quantum Yield: 3-Nitroperylene vs. 1-Nitroperylene
3-Nitroperylene exhibits high fluorescence with a photoluminescence quantum yield (ΦPL) of 80.62% in toluene. Its regioisomer, 1-nitroperylene, is completely non-fluorescent in all solvents. This stark difference is attributed to the planar geometry of the 3-isomer facilitating ππ* fluorescence, whereas the twisted structure of the 1-isomer promotes nonradiative decay [1].
| Evidence Dimension | Photoluminescence Quantum Yield (ΦPL) |
|---|---|
| Target Compound Data | 80.62% |
| Comparator Or Baseline | 1-Nitroperylene: No fluorescence in any solvent (0%) |
| Quantified Difference | 80.62 percentage points |
| Conditions | Measured in toluene solution at room temperature |
Why This Matters
This data ensures that only 3-nitroperylene is suitable for fluorescence-based applications, preventing procurement of the non-functional 1-isomer.
- [1] He, Q., Dong, F., Xing, L., He, H., Chen, X., Wang, H., Ji, S., & Huo, Y. (2022). The effects of 1-and 3-positions substitutions on the photophysical properties of perylene and its application in thiol fluorescent probes. Tetrahedron, 104, 132565. View Source
